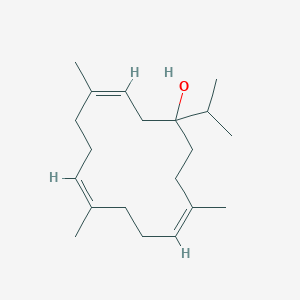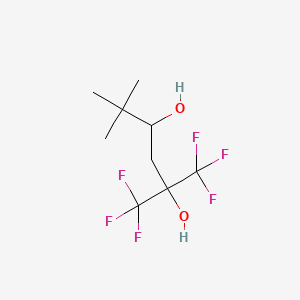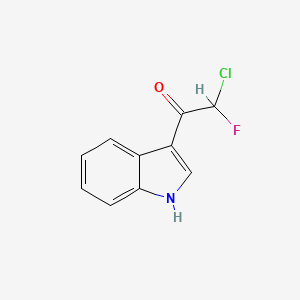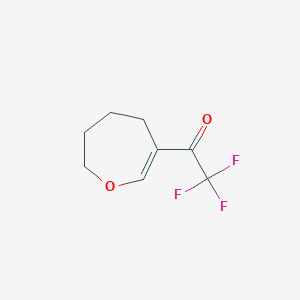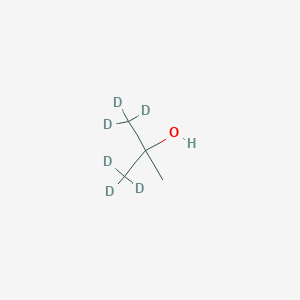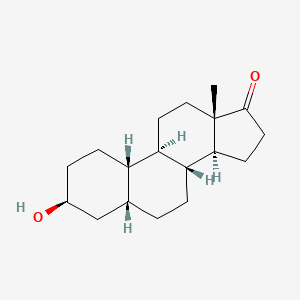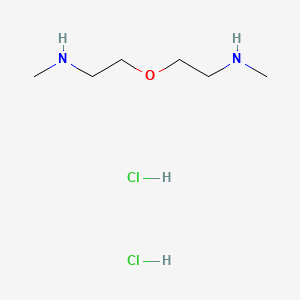
2,2'-Oxybis(N-methylethanamine) dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Oxybis(N-methylethanamine) dihydrochloride is a chemical compound with the molecular formula C6H16N2O·2HCl. It is also known as 2,2’-Oxybis(N-methylethanamine) dihydrochloride and is used in various chemical and industrial applications. This compound is characterized by its two N-methylethanamine groups connected by an oxygen atom, forming a symmetrical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(N-methylethanamine) dihydrochloride typically involves the reaction of N-methylethanamine with an appropriate oxygen-containing reagent. One common method is the reaction of N-methylethanamine with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxybis(N-methylethanamine) dihydrochloride involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through various techniques such as distillation, crystallization, or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
2,2’-Oxybis(N-methylethanamine) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various halogenating agents, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated products, while reduction may produce amines or other reduced derivatives.
科学的研究の応用
2,2’-Oxybis(N-methylethanamine) dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of biochemical pathways and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.
作用機序
The mechanism of action of 2,2’-Oxybis(N-methylethanamine) dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as changes in enzyme activity, receptor signaling, or cellular metabolism.
類似化合物との比較
Similar Compounds
2,2’-Oxybis(ethylamine) dihydrochloride: This compound has a similar structure but with ethylamine groups instead of N-methylethanamine groups.
2-Aminoethyl ether dihydrochloride: Another similar compound with a slightly different structure and functional groups.
Uniqueness
2,2’-Oxybis(N-methylethanamine) dihydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that may not be achievable with similar compounds.
特性
分子式 |
C6H18Cl2N2O |
|---|---|
分子量 |
205.12 g/mol |
IUPAC名 |
N-methyl-2-[2-(methylamino)ethoxy]ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2O.2ClH/c1-7-3-5-9-6-4-8-2;;/h7-8H,3-6H2,1-2H3;2*1H |
InChIキー |
HWCKRYKGLJFOST-UHFFFAOYSA-N |
正規SMILES |
CNCCOCCNC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



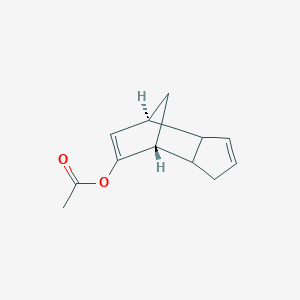
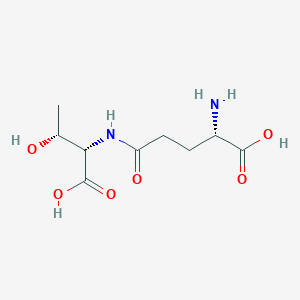
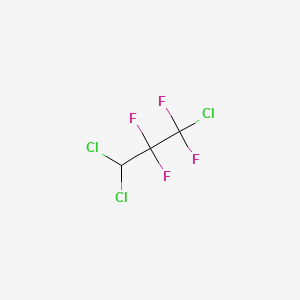

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)


